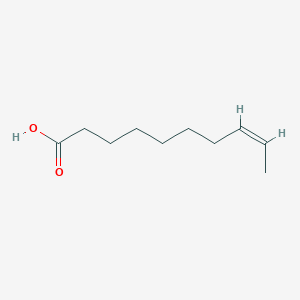

(Z)-8-Decenoic acid

Description

Contextualization within Specialized Lipid Biochemistry and Chemical Ecology Research

Chemical ecology explores the chemical interactions between living organisms. Fatty acids and their derivatives often act as crucial signaling molecules, such as pheromones in insects or defense compounds in plants. For instance, other isomers of decenoic acid are well-known components of insect pheromones and royal jelly in honeybees. However, a specific role for (Z)-8-Decenoic acid in chemical ecology has not been documented in the existing scientific literature.

Historical Trajectory of Discovery and Initial Research on its Biological Significance

The history of the discovery and the initial scientific investigations into the biological importance of this compound are not well-documented in accessible academic records. While the existence of the compound is confirmed by its Chemical Abstracts Service (CAS) registry number (62656-88-6), detailed information regarding its first isolation, synthesis, or characterization is not prominent in historical scientific literature. Consequently, there is a lack of foundational research to trace its biological significance from an early stage.

Current Research Landscape and Emerging Paradigms for this compound Studies

A review of the current scientific landscape reveals a significant gap in research specifically targeting this compound. Contemporary studies on fatty acids are increasingly focused on lipidomics, which involves the comprehensive analysis of lipids in biological systems, and the elucidation of novel signaling pathways. However, this compound does not appear to be a compound of focus in these emerging research paradigms. The lack of available research data prevents the identification of any current trends or new areas of investigation specifically for this molecule.

Research Data on Decenoic Acid Isomers

Due to the limited specific data on this compound, the following table presents information on other, more extensively studied, decenoic acid isomers to provide context within the C10:1 fatty acid family.

| Isomer | CAS Number | Known Biological Significance |

| (Z)-2-Decenoic acid | 15790-91-7 | Secreted by Pseudomonas aeruginosa, involved in biofilm dispersion. |

| (E)-2-Decenoic acid | 334-49-6 | Flavoring agent, stimulates nerve cell regeneration, and inhibits fungal growth. |

| (Z)-3-Decenoic acid | 2430-93-5 | Female sex pheromone of the furniture carpet beetle (Anthrenus flavipes). |

| 9-Oxo-(E)-2-decenoic acid | 334-20-3 | A key component of the queen bee pheromone in honeybees (Apis mellifera). |

| 10-Hydroxy-(E)-2-decenoic acid | 14113-05-4 | The main fatty acid in royal jelly, exhibiting various pharmacological effects. |

| This compound | 62656-88-6 | Specific biological significance not documented in available literature. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(Z)-dec-8-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-3H,4-9H2,1H3,(H,11,12)/b3-2- |

InChI Key |

YBXSTMNNKQLBCD-IHWYPQMZSA-N |

Isomeric SMILES |

C/C=C\CCCCCCC(=O)O |

Canonical SMILES |

CC=CCCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Z 8 Decenoic Acid

Elucidation of Precursor Molecules and Biosynthetic Intermediates

The biosynthesis of fatty acids is a fundamental metabolic process. The construction of the carbon chain of (Z)-8-Decenoic acid would begin with the universal building blocks of fatty acid synthesis.

The primary precursor for the synthesis of all fatty acids is Acetyl-CoA . Through the action of Acetyl-CoA carboxylase (ACC), Acetyl-CoA is carboxylated to form Malonyl-CoA , an activated two-carbon donor. cuni.cz These two molecules serve as the foundational units for the elongation of the fatty acid chain.

The direct precursor to this compound is likely its saturated counterpart, Decanoic acid (also known as capric acid), in the form of an acyl-carrier protein (ACP) thioester, Decanoyl-ACP , or a coenzyme A thioester, Decanoyl-CoA . This C10 saturated fatty acid would be assembled by the Fatty Acid Synthase (FAS) complex through iterative additions of two-carbon units derived from Malonyl-CoA. cuni.czagriculturejournals.cz The pathway could also potentially involve the partial β-oxidation of a longer-chain fatty acid to yield a C10 intermediate, which is then desaturated.

Table 1: Proposed Precursor Molecules and Intermediates in this compound Biosynthesis

| Molecule | Chemical Formula | Role in Pathway |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Primary starter unit for fatty acid synthesis. |

| Malonyl-CoA | C₂₄H₃₈N₇O₂₀P₃S | Two-carbon donor for chain elongation. |

| Decanoyl-ACP | C₂₁H₄₀N₂O₉PRS | Saturated C10 intermediate within the FAS complex. |

| Decanoic Acid | C₁₀H₂₀O₂ | Saturated C10 fatty acid precursor for desaturation. |

Enzymatic Machinery Governing this compound Synthesis

The synthesis of this compound from basic precursors is governed by a series of coordinated enzymatic reactions. This machinery includes the fatty acid synthase complex for building the carbon backbone and a specific desaturase for introducing the double bond.

The critical step in forming this compound from its saturated precursor is the introduction of a double bond between the 8th and 9th carbon atoms. This reaction would be catalyzed by a hypothetical Δ8-fatty acid desaturase .

Fatty acid desaturases are a class of enzymes that catalyze the conversion of single carbon-carbon bonds into double bonds in an acyl chain. mdpi.com These enzymes are highly specific regarding the position (regioselectivity) and the stereochemistry of the double bond they create. mdpi.com Known Δ8-desaturases act on longer-chain fatty acids (e.g., C20) to produce intermediates for polyunsaturated fatty acid (PUFA) synthesis. google.comnih.govfrontiersin.org The existence of such enzymes supports the potential for a Δ8-desaturase specific to a C10 substrate.

The mechanism of action for most desaturases involves a di-iron center within the enzyme's active site. The reaction is an oxidative process that requires molecular oxygen (O₂) and electrons, typically supplied by NADH or NADPH via an electron transport chain. nih.gov The enzyme abstracts hydrogen atoms from adjacent methylene (B1212753) groups on the fatty acid chain. The stereospecificity for a cis (Z) double bond results from a syn-elimination of the hydrogen atoms, where the conformation of the substrate fatty acid chain within the active site dictates which hydrogens are removed. acs.org This ensures the formation of the (Z) isomer, which is common for naturally occurring unsaturated fatty acids.

The synthesis of the C10 saturated backbone, decanoic acid, occurs via the de novo fatty acid synthesis pathway. This process is carried out by the Fatty Acid Synthase (FAS) complex, a multi-enzyme system. agriculturejournals.cz

The process begins with a primer molecule, Acetyl-CoA, and sequentially adds two-carbon units from Malonyl-CoA. skinident.world The growing acyl chain remains bound to an Acyl Carrier Protein (ACP) throughout the synthesis. The cycle of elongation consists of four principal reactions:

Condensation: Catalyzed by 3-ketoacyl-ACP synthase (KAS).

Reduction: Catalyzed by 3-ketoacyl-ACP reductase.

Dehydration: Catalyzed by 3-hydroxyacyl-ACP dehydratase.

Reduction: Catalyzed by enoyl-ACP reductase.

This cycle repeats, adding two carbons with each turn. For decanoic acid, four elongation cycles are required after the initial condensation of acetyl-ACP and malonyl-ACP. The chain length is determined by the specificity of the enzymes in the complex, particularly the KAS enzymes and, crucially, the terminating enzyme. agriculturejournals.czmdpi.com

Termination of chain elongation at ten carbons is accomplished by the action of an acyl-ACP thioesterase . These enzymes hydrolyze the bond between the fatty acid and the ACP, releasing the free fatty acid. agriculturejournals.cz Specific thioesterases exist that preferentially act on short- and medium-chain acyl-ACPs, which would be essential for producing a C10 precursor. skinident.worldocl-journal.org

The terminal enzymatic step in the proposed pathway is the desaturation of decanoic acid (or its CoA/ACP ester) by a Δ8-desaturase . While this specific enzyme has not been characterized for C10 substrates, evidence from various organisms shows the production of related molecules.

For instance, the mushroom Agaricus bisporus produces 10-oxo-trans-8-decenoic acid . researchgate.net This compound is formed from the oxidative cleavage of linoleic acid by lipoxygenase and hydroperoxide lyase enzymes. researchgate.net Although the mechanism is different, it demonstrates that biological systems possess the capability to synthesize C10 unsaturated fatty acids with a double bond at the C-8 position.

Similarly, other decenoic acid isomers are produced in nature. Pseudomonas aeruginosa produces cis-2-decenoic acid, which acts as a signaling molecule. plos.orgjmb.or.kr The biosynthesis of these related compounds often involves modifications of fatty acid precursors by specific enzymes, lending support to the hypothesis that a dedicated enzyme, a Δ8-desaturase, could exist for the synthesis of this compound in some organisms.

Table 2: Proposed Enzymatic Machinery for this compound Synthesis

| Enzyme/Complex | Abbreviation | Function in Pathway |

| Acetyl-CoA Carboxylase | ACC | Catalyzes the formation of Malonyl-CoA from Acetyl-CoA. cuni.cz |

| Fatty Acid Synthase | FAS | Multi-enzyme complex that synthesizes the C10 saturated chain. agriculturejournals.cz |

| Acyl-ACP Thioesterase | - | Terminates chain elongation, releasing the C10 fatty acid. agriculturejournals.czocl-journal.org |

| Δ8-Desaturase | - | (Hypothetical) Catalyzes the formation of a cis double bond at the C8 position. mdpi.comgoogle.com |

Regulatory Mechanisms Controlling this compound Biosynthesis

The biosynthesis of any fatty acid is a tightly regulated process to ensure that the production meets cellular demands for energy storage, membrane synthesis, and signaling molecules without causing metabolic imbalance. The regulation occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational control of the key enzymes involved.

The expression of genes encoding the primary enzymes of fatty acid synthesis, such as Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and desaturases, is controlled by a network of transcription factors. These factors respond to hormonal and nutritional signals. Key regulators include:

Sterol Regulatory Element-Binding Protein-1 (SREBP-1): A major transcription factor that activates the expression of lipogenic genes, including FAS and ACC, in response to insulin (B600854) and high-carbohydrate diets.

Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that are activated by fatty acids and their derivatives. PPARα, in particular, tends to promote fatty acid oxidation, while PPARγ is involved in lipogenesis.

Carbohydrate-Responsive Element-Binding Protein (ChREBP): This factor is activated in response to high glucose levels and stimulates the transcription of genes involved in both glycolysis and fatty acid synthesis.

The expression of desaturase genes is also under the control of these transcription factors, allowing for coordinated regulation of both fatty acid synthesis and modification. nih.gov

Post-transcriptional regulation adds another layer of control. This can involve modulating the stability of the mRNA transcripts for lipogenic enzymes. For example, specific microRNAs or RNA-binding proteins can target the mRNA of enzymes like FAS or desaturases, leading to their degradation and thus reducing enzyme synthesis. Additionally, post-translational modifications such as phosphorylation can rapidly alter enzyme activity. A primary example is the phosphorylation of ACC by AMP-activated protein kinase (AMPK), which inhibits its activity when cellular energy levels are low, thereby shutting down the energy-consuming process of fatty acid synthesis.

Table 3: Key Transcriptional Regulators of Fatty Acid Biosynthesis

| Transcription Factor | Abbreviation | Primary Function/Activator |

| Sterol Regulatory Element-Binding Protein-1 | SREBP-1 | Activates lipogenic gene expression in response to insulin. |

| Peroxisome Proliferator-Activated Receptor | PPAR | Regulates lipid metabolism; activated by fatty acids. |

| Carbohydrate-Responsive Element-Binding Protein | ChREBP | Activates lipogenic genes in response to high glucose. |

Allosteric and Post-translational Modulations of Biosynthetic Pathways

The regulation of fatty acid biosynthetic pathways, including those leading to this compound, is critical for cellular homeostasis and function. This control is exerted at multiple levels, including allosteric regulation of enzyme activity and post-translational modifications (PTMs) of key enzymes. These mechanisms allow for rapid responses to developmental cues or environmental stimuli.

In insects, the production of fatty acid-derived pheromones is under tight hormonal control. nih.govnih.gov The Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a key signaling molecule in many moth species. entomology2.or.krfrontiersin.org The binding of PBAN to its receptor on the pheromone gland initiates a signal transduction cascade that leads to an influx of extracellular calcium. entomology2.or.krfrontiersin.org This increase in cytosolic calcium can then activate specific enzymes involved in the pheromone biosynthetic pathway, either directly or through intermediaries like cAMP. entomology2.or.kr This represents a crucial modulation that can rapidly switch on the production of pheromone precursors.

Another level of regulation involves the direct modification of biosynthetic enzymes. Post-translational modifications can alter an enzyme's activity, localization, or stability. upenn.edu A relevant example is the acetylation of Fatty Acid Synthase (FASN), the multi-enzyme complex responsible for building the carbon backbone of fatty acids. In Drosophila, FASN acetylation is significantly upregulated during periods of high lipogenesis, indicating that this PTM plays a key role in regulating its activity. sdbonline.org While not studied specifically for this compound, it is plausible that the FASN and other enzymes in its pathway, such as desaturases and thioesterases, are subject to similar PTMs like acetylation or phosphorylation to fine-tune their output.

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to alter its activity, is also a fundamental mechanism in metabolic control. In fatty acid synthesis, the end products of the pathway can often inhibit key enzymes in a feedback loop. For instance, long-chain acyl-CoAs can provide feedback inhibition to Acetyl-CoA Carboxylase (ACC), the enzyme that catalyzes the first committed step in fatty acid synthesis. This prevents the over-accumulation of fatty acids. The specific enzymes involved in this compound synthesis, particularly the desaturases that introduce the double bond, are likely subject to allosteric control to maintain the correct ratio of saturated to unsaturated fatty acids within the cell.

Comparative Analysis of Biosynthetic Routes Across Diverse Biological Taxa

This compound and its derivatives are found in various organisms, from insects to microbes. The biosynthetic pathways, while often sharing core enzymatic steps, have been adapted in different taxa to produce a diverse array of related compounds.

Insect Pheromone Biosynthetic Pathways Involving this compound

In insects, particularly moths (Lepidoptera), fatty acids are common precursors for sex pheromones. nih.govpeerj.com These pheromones are typically C10 to C18 unsaturated aldehydes, alcohols, or acetates. nih.gov The biosynthesis of these molecules starts with standard de novo fatty acid synthesis, followed by a series of modifications by specialized enzymes. google.comresearchgate.net

A plausible biosynthetic pathway for this compound as a pheromone precursor in an insect would begin with a C16 saturated fatty acid, palmitoyl-CoA, a common product of the Fatty Acid Synthase (FAS) complex. This precursor would then undergo two cycles of chain-shortening via β-oxidation to yield a C12 acyl-CoA. Subsequently, a specific Δ10-desaturase would introduce a double bond at the 10th position, followed by another round of β-oxidation to produce (Z)-8-decenoyl-CoA. Finally, a thioesterase would cleave the CoA group to release the free fatty acid, this compound. This acid could then be further modified, for example by reduction to an alcohol or conversion to an acetate (B1210297) ester, to form the final active pheromone component. The specificity of the final pheromone blend is determined by the precise action and substrate specificity of the desaturases, reductases, and other modifying enzymes. researchgate.net

| Enzyme | Function in this compound Pathway | General Class |

| Fatty Acid Synthase (FAS) | Synthesizes saturated fatty acid precursors (e.g., Palmitoyl-CoA) | Synthase |

| Acyl-CoA Oxidase/Dehydrogenase | Shortens the fatty acyl chain (β-oxidation) | Oxidoreductase |

| Fatty Acyl-CoA Desaturase | Introduces a specific double bond (e.g., Δ10-desaturation) | Desaturase |

| Thioesterase | Cleaves the acyl-CoA to release the free fatty acid | Hydrolase |

| Fatty Acyl-CoA Reductase (FAR) | Reduces the fatty acid to a fatty alcohol (downstream modification) | Reductase |

Plant Metabolic Pathways Leading to Decenoic Acid Derivatives

In plants, de novo fatty acid synthesis primarily occurs in the plastids and is carried out by the Type II FAS (FAS II) system, which consists of discrete, soluble enzymes. agriculturejournals.cz The major products are typically 16- and 18-carbon saturated and monounsaturated fatty acids, such as palmitic acid and oleic acid. agriculturejournals.cz

The natural production of shorter-chain fatty acids like decenoic acid is less common but can occur. The chain length of the final fatty acid is determined by the activity of specific acyl-ACP thioesterases, which terminate the elongation cycle. To produce decenoic acid, a plant would require a thioesterase with a high specificity for 10-carbon acyl-ACP substrates. Following the release of decanoic acid, a specific desaturase would be needed to introduce the double bond at the C-8 position to form this compound.

While not a common natural product, plants have been successfully engineered as "biofactories" to produce insect sex pheromones, including various fatty acid derivatives. frontiersin.org By introducing genes from insects that encode specific desaturases and fatty acyl reductases, plants like Nicotiana benthamiana have been engineered to produce moth pheromones. google.comfrontiersin.org This demonstrates the metabolic plasticity of plants and the potential to create novel pathways for compounds like this compound by introducing the requisite enzymatic machinery.

Microbial Biosynthetic Routes and Strain-Specific Variations

Microorganisms, including bacteria and yeasts, are highly versatile in their metabolic capabilities and are often used for the biotechnological production of fatty acids. Engineered Escherichia coli has been used to produce trans-2-decenoic acid, a precursor for 10-hydroxy-2-decenoic acid (a component of royal jelly). mdpi.comacs.org This was achieved by modifying the native β-oxidation pathway. Key enzymes such as acyl-CoA synthetase (FadD), acyl-CoA dehydrogenase (FadE), and acyl-CoA thioesterase (YdiI) were manipulated to drive the conversion of decanoic acid to trans-2-decenoic acid. mdpi.com Similar strategies could be adapted to produce the (Z)-8 isomer by employing a desaturase with the correct regioselectivity and stereospecificity.

Strain-specific variations are prominent in microbial fatty acid metabolism. For example, a comparative genomic analysis of fungi in the Mortierellaceae family revealed three distinct types of Fatty Acid Synthase (FAS) enzymes, two of which were previously unknown. mdpi.comresearchgate.net This diversity in a core metabolic enzyme highlights how different microbial strains can have inherently different capacities for lipid production. Yeasts such as Yarrowia lipolytica and fungi like Aspergillus species are known for their ability to produce a wide range of lipids and can be engineered to synthesize specific fatty acids. nih.govmdpi.com The production of this compound in a microbial host would involve selecting a suitable strain and potentially engineering it with a specific set of desaturases and thioesterases to achieve the desired product with high efficiency and purity.

| Microorganism | Pathway/Enzyme | Product | Reference |

| Escherichia coli (engineered) | Modified β-oxidation (FadD, FadE, YdiI) | trans-2-Decenoic acid | mdpi.com, acs.org |

| Pseudomonas aeruginosa PR3 | Hydroxylation of oleic acid | 7,10-dihydroxy-8(E)-octadecenoic acid | nih.gov |

| Mortierella alpina | Fatty Acid Synthase (FAS), Desaturases | Polyunsaturated fatty acids (e.g., Arachidonic acid) | mdpi.com |

| Yarrowia lipolytica (engineered) | Peroxisomal β-oxidation | γ-decalactone (from hydroxy fatty acid precursor) | mdpi.com |

Metabolic Fate and Turnover of this compound in Non-Human Systems

Once synthesized, this compound, like other fatty acids, is subject to further metabolic processes. Its fate depends on the organism and its physiological role, whether as a metabolic intermediate, a structural component, or a signaling molecule. The turnover of such molecules is essential for terminating biological signals and recycling carbon.

Pathways of Degradation and Inactivation within Biological Systems

The primary pathway for the degradation of fatty acids in most organisms is β-oxidation. nih.gov In this cyclical process, the fatty acid is shortened by two carbons in each round, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. For this compound, β-oxidation would proceed, likely requiring auxiliary enzymes to handle the double bond, until the entire carbon chain is broken down. In fungi, the enzymes for β-oxidation are often located in peroxisomes. nih.gov

In the context of insect pheromones, rapid inactivation of the signal is crucial for the insect to navigate a chemical plume toward its source. This degradation is often carried out by enzymes located in the antennae of the receiving insect. nih.gov These can include esterases (if the pheromone is an acetate ester), oxidases (such as cytochrome P450s), or other enzymes that modify the pheromone molecule to render it inactive. Therefore, if this compound or a derivative functions as a pheromone, it would be rapidly metabolized in the antennae of the receiving insect.

Bioconversion to Other Lipid Signaling Molecules

This compound, a mono-unsaturated fatty acid, can serve as a substrate for various enzymatic modifications that convert it into a range of biologically active lipid signaling molecules. These transformations are crucial for cellular communication and regulation in diverse organisms, from microbes to plants. The primary enzymatic pathways involved in the bioconversion of this compound and similar fatty acids include the action of lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated or oxidized derivatives with distinct signaling properties.

The biotransformation of fatty acids is a key process in the production of signaling molecules that regulate various physiological processes. nmb-journal.comredalyc.org Microorganisms such as bacteria and fungi are particularly adept at these conversions, utilizing a wide array of enzymes to modify the chemical structure of fatty acids. nmb-journal.comnih.gov These microbial biotransformations can involve hydroxylation, oxidation, and other modifications that generate novel bioactive compounds. nmb-journal.comnih.gov

In fungi, for example, there are established pathways for the conversion of C18 fatty acids like linoleic acid into C10 oxo-acids that act as signaling molecules. google.com A well-documented example is the formation of 10-oxo-trans-8-decenoic acid (ODA) in mushrooms of the Agaricus genus. google.comresearchgate.net This process is initiated by a lipoxygenase enzyme that introduces a hydroperoxy group into the fatty acid chain, followed by the action of a hydroperoxide lyase that cleaves the molecule to produce ODA and an eight-carbon volatile compound, 1-octen-3-ol. google.com Given the structural similarities, it is plausible that this compound could be a precursor or an intermediate in analogous pathways in certain organisms.

Cytochrome P450 monooxygenases represent another significant class of enzymes capable of modifying fatty acids. These enzymes are found across all domains of life and are known for their ability to hydroxylate a wide range of substrates, including fatty acids. nih.govasm.orgmdpi.com For instance, human CYP2E1 can oxidize medium-chain fatty acids, and certain bacterial P450s, like P450-TT from Tepidiphilus thermophilus, can hydroxylate decanoic acid. nih.govmdpi.com Such hydroxylation is a critical step in producing signaling molecules or intermediates for further conversion into compounds like lactones. mdpi.commdpi.com The white-rot fungus Phanerochaete chrysosporium possesses a P450 enzyme, CYP505D6, which can hydroxylate C9-C15 fatty acids at various positions. asm.org

In plants, the lipoxygenase pathway is central to the production of defense signaling molecules called oxylipins. researchgate.netnih.govgerli.com This pathway typically utilizes C16 and C18 fatty acids to generate a variety of compounds, including traumatic acid and jasmonates. researchgate.netnih.gov The cleavage of a hydroperoxylated fatty acid by hydroperoxide lyase can yield shorter-chain oxo-acids. researchgate.netnih.gov For example, the cleavage of a C16 fatty acid hydroperoxide can produce 10-oxo-(Z)-7-decenoic acid, a C10 oxo-acid with signaling functions. researchgate.net

The table below summarizes the potential bioconversion products of decenoic acid isomers and related fatty acids based on known enzymatic reactions, which could be applicable to this compound.

| Substrate | Enzyme/Organism | Product | Significance of Product |

|---|---|---|---|

| Linoleic Acid | Lipoxygenase and Hydroperoxide Lyase (in Agaricus bisporus) | 10-oxo-trans-8-decenoic acid (ODA) | Fungal growth regulating substance. google.comresearchgate.net |

| Hexadecatrienoic Acid | Lipoxygenase and Hydroperoxide Lyase (in plants) | 10-oxo-(Z)-7-decenoic acid | Plant defense signaling molecule. researchgate.netnih.gov |

| Decanoic Acid | Cytochrome P450 (e.g., P450-TT in Tepidiphilus thermophilus) | (S)-5-hydroxydecanoic acid | Precursor to high-value fragrance chemicals like (S)-δ-decalactone. mdpi.com |

| trans-2-Decenoic Acid | Cytochrome P450 | 10-hydroxy-2-decenoic acid (Royal Jelly Acid) | Bioactive compound with various pharmacological properties. nih.govnih.gov |

Biological and Ecological Roles of Z 8 Decenoic Acid

Roles in Interspecies Communication and Chemical Ecology

While data on (Z)-8-Decenoic acid is unavailable, other isomers of decenoic acid and related C10 compounds are known to be active as semiochemicals.

Research has identified other decenoic acid isomers as crucial for insect communication. For example, (Z)-3-Decenoic acid is the identified female-produced sex pheromone of the furniture carpet beetle, Anthrenus flavipes openagrar.deuni-bayreuth.de. In the context of social insects, the queen honey bee (Apis mellifera) produces a complex pheromone blend, of which (E)-9-oxo-2-decenoic acid is a primary component that regulates worker bee physiology and behavior and acts as a sex attractant for drones slu.seresearchgate.netkuleuven.be. The saturated form, decanoic acid, has been found to be an attractant for male Asian tiger mosquitoes, Aedes albopictus, at certain concentrations mdpi.com.

These examples show that the carbon chain length (C10) is a feature of some insect semiochemicals, but the specific biological activity is highly dependent on the position of the double bond (isomerism) and the presence of other functional groups openagrar.deslu.se.

As noted, (Z)-3-Decenoic acid is specifically associated with the furniture carpet beetle, Anthrenus flavipes uni-bayreuth.de. The behavioral response elicited is sexual attraction in males uni-bayreuth.de. This high degree of specificity, where one isomer is active for a particular species while others are not, is a common feature in insect chemical communication slu.se. No such role has been documented for this compound.

Insect pheromones often consist of a blend of several compounds, where the specific ratio of components is critical for optimal biological activity openagrar.deeolss.net. Minor components can significantly enhance or specialize the signal of the major components nih.govmdpi.com. For instance, the queen honey bee's signal relies on a mixture of compounds, including (E)-9-oxo-2-decenoic acid, acting in concert nih.gov. Similarly, some moth species use blends where secondary components are essential for maintaining reproductive isolation from closely related species nih.govmdpi.com. There is no available research indicating that this compound acts as either a primary or synergistic component in any known pheromone blend.

Insects detect pheromones and other semiochemicals via specialized olfactory receptors (ORs) located on their antennae nih.govslu.senih.gov. These receptors are often highly tuned to specific chemical structures nih.govfrontiersin.org. For example, in the honey bee, a specific receptor, AmOr11, has been identified as the receptor for the queen pheromone component 9-oxo-2-decenoic acid pnas.org. The insect olfactory system can discriminate between closely related isomers, which allows for species-specific communication slu.senih.gov. No olfactory receptor has been identified or characterized for the detection of this compound.

Plants, when damaged by herbivores, can release a variety of volatile organic compounds that play roles in defense, either directly or by attracting natural enemies of the herbivores nih.govnumberanalytics.com. Many of these signaling molecules are derived from the breakdown of fatty acids via the oxylipin pathway mdpi.comnih.gov.

The oxylipin pathway involves the cleavage of C18 and C16 fatty acids by enzymes like hydroperoxide lyase (HPL) mdpi.comnih.gov. This process generates various smaller, biologically active compounds, including C10 oxo-acids such as 10-oxo-(E)-8-decenoic acid and 10-oxo-7-hydroxy-(E)-8-decenoic acid, which are structurally different from this compound nih.gov. These molecules are part of the complex signaling cascade that includes well-known plant hormones like jasmonic acid and salicylic (B10762653) acid, which orchestrate the plant's defense response numberanalytics.comfrontiersin.orgfrontiersin.org. There is no scientific evidence to suggest that this compound is a product of or an active signal within these plant defense pathways.

Scientific Review of this compound: An Analysis of Available Research

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound corresponding to the detailed biological and ecological roles outlined in the requested article structure.

The conducted searches yielded substantial information on related compounds, particularly the saturated fatty acid, decanoic acid , and other isomers such as cis-2-decenoic acid , trans-2-decenoic acid , and various hydroxylated and oxidized forms (e.g., 10-hydroxy-2-decenoic acid and 10-oxo-trans-8-decenoic acid ). These related molecules have documented roles in allelopathy, microbial signaling, and organismal physiology.

However, for the specific isomer This compound , the scientific literature does not provide sufficient data to address the following topics as requested:

Roles in Specific Organismal Physiology (Non-Human Model Systems):Various decenoic acid isomers are known to function as insect pheromones, and related oxo-acids are involved in plant defense and fungal development.researchgate.netnih.govresearchgate.netpnas.orggoogle.comA specific physiological role for this compound in any non-human model system has not been reported in the available literature.

Modulation of Insect Development and Reproduction

No data is available on the effects of this compound on insect development or reproduction.

Influence on Fungal Growth and Differentiation

No data is available regarding the influence of this compound on fungal growth or differentiation.

Participation in Stress Responses in Plants or Microbes

There is no direct evidence of this compound's involvement in stress responses in plants or microbes.

Advanced Synthetic Methodologies for Z 8 Decenoic Acid and Research Analogues

Development of Stereoselective and Stereospecific Synthesis Strategies

Control over the geometry of the carbon-carbon double bond is paramount in the synthesis of unsaturated fatty acids like (Z)-8-decenoic acid, as the cis (Z) and trans (E) isomers often exhibit vastly different biological activities. Stereoselective and stereospecific strategies are therefore central to producing the desired isomer in high purity.

A prominent and reliable method for establishing the Z-alkene geometry is the Wittig reaction. The reaction between an aldehyde and a non-stabilized ylide, typically generated from a phosphonium (B103445) salt with a strong base, preferentially forms the Z-isomer through a kinetically controlled pathway involving a betaine (B1666868) intermediate that rapidly cyclizes and eliminates to the alkene. Careful selection of reaction conditions, such as using aprotic solvents like tetrahydrofuran (B95107) (THF) and low temperatures (-78 °C), can significantly enhance the stereoselectivity, often achieving Z:E ratios of 97:3 or higher. researchgate.net

Another powerful technique is the stereospecific reduction of an alkyne precursor. Alkynes can be synthesized through methods like the coupling of terminal alkynes with alkyl halides. Subsequent partial hydrogenation of the internal alkyne using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) selectively produces the Z-alkene. This method is highly effective and prevents over-reduction to the corresponding alkane.

| Stereoselective Method | Key Reagents/Catalysts | Typical Z:E Ratio | Reference |

| Wittig Reaction | Phosphonium ylide, Aldehyde, THF solvent | ≥ 97:3 | researchgate.net |

| Alkyne Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | > 98:2 |

Asymmetric Synthesis Approaches and Chiral Pool Utilization

While this compound itself is not chiral, the synthesis of its chiral analogues or derivatives is essential for probing specific biological interactions, particularly with enzymes or receptors that have chiral binding pockets. Asymmetric synthesis aims to convert an achiral starting material into a chiral product, yielding a preference for one enantiomer or diastereomer. iipseries.org This can be achieved using chiral auxiliaries, chiral reagents, or chiral catalysts. iipseries.orgyork.ac.uk

A widely used strategy is the "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials. brussels-scientific.commdpi.com Compounds such as amino acids, carbohydrates, and terpenes serve as inexpensive chiral building blocks. iipseries.orgbrussels-scientific.com For instance, a chiral center from an L-amino acid or a specific sugar could be incorporated into a long-chain fatty acid analogue, guiding the stereochemistry of subsequent reactions to produce a single enantiomer of the target molecule. brussels-scientific.commdpi.com

Chiral auxiliaries are another cornerstone of asymmetric synthesis. york.ac.uk These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and are then removed. The Evans aldol (B89426) reaction, for example, uses chiral oxazolidinone auxiliaries to achieve highly diastereoselective additions, which can be a key step in constructing complex chiral molecules. tcichemicals.com

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic methods leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations under mild conditions. sciepublish.com These approaches are increasingly important for the synthesis of fatty acids and their derivatives. nih.gov

Lipases are among the most utilized enzymes in this context. For example, Novozym 435, an immobilized Candida antarctica lipase (B570770) B, is highly efficient for the esterification and transesterification of fatty acids. It has been used to synthesize derivatives of structural analogues of this compound with yields as high as 86%. Such enzymatic processes often retain the stereochemistry of the substrates.

Cytochrome P450 monooxygenases (P450s) are another powerful class of biocatalysts capable of performing highly specific C-H oxyfunctionalization reactions. nih.gov Engineered P450s have been used to hydroxylate decanoic acid at specific positions, which can then be used to build more complex analogues. nih.govacs.org For example, whole-cell biocatalysis systems have been developed where engineered E. coli convert decanoic acid into intermediates like trans-2-decenoic acid, which is then hydroxylated by a P450 enzyme to produce 10-hydroxy-2-decenoic acid. sciepublish.comacs.org These multi-enzyme cascades can be performed in a single pot, increasing efficiency and reducing waste. sciepublish.com

| Enzyme Class | Reaction Type | Example Application | Reference |

| Lipase (e.g., Novozym 435) | Esterification, Transesterification | Synthesis of fatty acid esters | |

| Cytochrome P450 | C-H Hydroxylation | Hydroxylation of decanoic acid | nih.govacs.org |

| Aldehyde Dehydrogenase | Oxidation of Aldehydes | Conversion of 9-oxononanoic acid to azelaic acid | europa.eu |

Total Synthesis Approaches and Optimization of Key Reaction Steps

The total synthesis of this compound and its analogues involves a multi-step sequence starting from simple, commercially available precursors. A common and effective strategy relies on building the carbon skeleton through coupling reactions and then introducing the Z-double bond at the desired position.

Preparation of Isotopically Labeled this compound for Mechanistic and Tracer Studies

Isotopically labeled compounds, where atoms like hydrogen, carbon, or nitrogen are replaced with their stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N), are indispensable tools for research. symeres.com They are used in mechanistic studies, as metabolic tracers, and as internal standards for quantitative analysis by mass spectrometry. symeres.com

A flexible method for synthesizing isotopically labeled fatty acids involves the copper-catalyzed coupling of an ω-bromo acid with an isotopically labeled Grignard reagent. nih.gov To prepare labeled this compound, one could start with a labeled ethylmagnesium bromide (e.g., CH₃¹³CH₂MgBr or CD₃CD₂MgBr). This Grignard reagent would be coupled to a suitable bromo-alkyne precursor. Subsequent reduction of the alkyne and conversion of the ester to a carboxylic acid would yield the final labeled product. This method offers high yields and flexibility in the type and position of the isotopic label. nih.gov

| Isotope | Typical Application | Reference |

| Deuterium (²H or D) | Mechanistic/Kinetic studies, Drug metabolism and pharmacokinetics (DMPK) | symeres.com |

| Carbon-13 (¹³C) | Metabolic pathway tracing, Nuclear Magnetic Resonance (NMR) studies | symeres.com |

| Nitrogen-15 (¹⁵N) | Proteomics, Metabolomics, Environmental analysis | symeres.com |

Derivatization Techniques for Enhancing Research Utility

Derivatization is the process of chemically modifying a compound to produce a new substance with properties better suited for a specific application, such as analysis or biological investigation. For fatty acids, a common derivatization is the conversion to fatty acid methyl esters (FAMEs) for analysis by gas chromatography (GC), as the esters are more volatile than the corresponding carboxylic acids. lu.senih.gov This is typically achieved by reaction with reagents like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) or boron trifluoride in methanol. nih.gov

Synthesis of Fluorescent or Affinity Probes for Biological Target Identification

To identify the cellular binding partners of this compound, researchers can synthesize chemical probes. These probes are derivatives that retain the core structure of the parent molecule but are appended with a reporter group (like a fluorophore) or an affinity tag (like biotin). frontiersin.org

Affinity Probes: An affinity probe typically involves attaching a biotin (B1667282) molecule to this compound via a linker arm. The carboxylic acid end of the decenoic acid is a convenient point for modification. It can be activated and coupled to a linker that has an amine group at one end and biotin at the other. nih.gov When this probe is introduced into a biological system, it binds to its protein targets. The biotin tag then allows for the selective isolation of the probe-protein complex using streptavidin-coated beads, enabling the identification of the target protein by techniques like mass spectrometry. nih.gov

Fluorescent Probes: A fluorescent probe is created by attaching a fluorescent dye (fluorophore) to the molecule of interest. researchgate.net Similar to affinity probes, the carboxylic acid of this compound can be coupled to an amine-functionalized fluorophore. The resulting probe can be used in fluorescence microscopy to visualize the subcellular localization of the fatty acid or in fluorescence competitive binding assays to quantify its interaction with target proteins. mdpi.com The design of such probes requires careful selection of the fluorophore and linker to ensure that the biological activity of the parent molecule is not significantly altered. mdpi.com

Creation of Chemically Modified Analogues for Structure-Activity Relationship (SAR) Studies

The systematic investigation of a molecule's biological activity through the synthesis and evaluation of its structural variants is the cornerstone of Structure-Activity Relationship (SAR) studies. For a lead compound like this compound, creating a library of chemically modified analogues is essential to delineate the specific structural features—or pharmacophores—responsible for its biological effects. This process allows researchers to optimize potency, enhance selectivity, and improve pharmacokinetic properties. The modification of the parent structure can involve changes to the alkyl chain, alterations of the terminal carboxylic acid group, or conjugation of the fatty acid moiety to larger, more complex molecules.

Another powerful approach for creating analogues for SAR studies is the conjugation of the fatty acid to a parent drug molecule. This is often done to increase the compound's lipophilicity, thereby improving its ability to cross the lipid-rich cell walls of certain pathogens. nih.gov Research into enhancing the activity of capuramycin (B22844), an antibiotic with potent activity against Mycobacterium tuberculosis, led to the synthesis of several analogues conjugated with fatty acids, including decanoic acid. The synthesis involved the acylation of hydroxyl groups on the capuramycin molecule with decanoic acid using 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov This modification was part of a broader SAR study to improve the drug's spectrum of activity by enabling it to better penetrate bacterial cell membranes. nih.gov

Modification of biopolymers with fatty acids is another avenue for creating functional materials with tailored biological activities. Chitosan (B1678972), a versatile biopolymer, has been chemically modified by O-acylation with 2-decenoic acid (2DA). mdpi.com Studies have shown that the cis isomer of 2DA, a (Z)-isomer, is effective at dispersing and inhibiting bacterial biofilms. mdpi.com This specific biological activity linked to the double bond's geometry highlights the importance of subtle structural changes. The modification of chitosan with 2DA not only imparts hydrophobicity to the polymer but also leverages the intrinsic biological activity of the fatty acid to create a biomaterial suitable for applications in infection prevention and tissue engineering. mdpi.com

The findings from these SAR studies, where decanoic acid and its isomers are used as tools for molecular modification, are crucial for drug discovery and materials science. By systematically altering structures and measuring the resulting changes in biological activity, researchers can build a comprehensive understanding of the molecular requirements for a desired effect.

Interactive Data Table 1: SAR of Turgencin A Lipopeptide Analogues

The table below summarizes the Minimum Inhibitory Concentration (MIC) in µg/mL for synthetic Turgencin A analogues acylated with fatty acids of varying chain lengths. Lower values indicate higher antimicrobial potency. Data sourced from MDPI mdpi.com.

| Organism | C8-Turg-1 | C10-Turg-1 | C12-Turg-1 | C8-cTurg-2 |

| Staphylococcus aureus | 64 | 32 | 16 | 4 |

| Escherichia coli | 64 | 32 | 32 | 4 |

| Rhodothorula sp. (Fungus) | 32 | 32 | 32 | 4 |

Interactive Data Table 2: Rationale for Decanoic Acid Conjugation in Drug Analogue Synthesis

This table outlines examples of molecular modifications using decanoic acid and the primary goals of these changes for SAR studies.

| Parent Molecule | Modification | Synthetic Method Highlight | Primary Goal of Modification | Reference |

| Turgencin A (Peptide) | N-terminal acylation with decanoic acid | Fmoc Solid-Phase Peptide Synthesis (SPPS) | Optimize lipophilicity for enhanced antimicrobial activity | mdpi.com |

| Capuramycin (Antibiotic) | Esterification with decanoic acid | DCC/DMAP mediated acylation | Increase lipophilicity to improve penetration of bacterial cell walls | nih.gov |

| Chitosan (Biopolymer) | O-acylation with 2-decenoic acid | Acylation with acid anhydride (B1165640) & pyridine (B92270) catalyst | Impart hydrophobicity and biofilm-dispersing properties | mdpi.com |

Analytical and Bioanalytical Methodologies for Z 8 Decenoic Acid Research

The accurate detection and quantification of (Z)-8-decenoic acid in various biological and environmental samples are fundamental to understanding its roles and distribution. This requires sophisticated analytical methodologies capable of isolating the compound from complex matrices and measuring it with high sensitivity and specificity. The following sections detail the advanced techniques employed in the extraction, purification, separation, and determination of this compound and related short-chain fatty acids.

Computational and Theoretical Approaches in Z 8 Decenoic Acid Research

Computational and theoretical chemistry have emerged as indispensable tools in modern chemical research, providing insights into molecular structures, properties, and interactions that are often difficult or impossible to obtain through experimental methods alone. In the study of (Z)-8-decenoic acid, these approaches offer a powerful lens through which to investigate its behavior at the molecular level, from its interaction with biological receptors to the mechanisms of its biosynthesis.

Biotechnological and Bioengineering Perspectives on Z 8 Decenoic Acid

Metabolic Engineering for Heterologous Production in Engineered Microorganisms

Metabolic engineering focuses on the targeted modification of existing metabolic pathways within a host organism to enhance the production of a desired compound. For (Z)-8-decenoic acid, this typically involves engineering common platform organisms like Escherichia coli or Saccharomyces cerevisiae, which are well-characterized and amenable to genetic manipulation. nih.govmdpi.com

Reconstruction and Optimization of Biosynthetic Pathways in Host Strains

The de novo biosynthesis of this compound in a heterologous host requires the precise assembly of a functional metabolic pathway. This process begins with the native fatty acid synthesis (FAS) pathway of the host, which builds saturated fatty acyl chains attached to an Acyl Carrier Protein (ACP). wikipedia.org To produce this compound, two key enzymatic activities must be introduced and optimized: a chain-length specific thioesterase and a position-specific desaturase.

Chain-Length Termination: The E. coli FAS system naturally produces primarily long-chain fatty acids (C16, C18). frontiersin.org To generate the C10 (decanoic) backbone, a heterologous acyl-ACP thioesterase (TE) with high specificity for 10-carbon acyl-ACP intermediates is required. Overexpression of such TEs cleaves the C10 acyl-ACP from the FAS pathway, releasing it as a free fatty acid. nih.gov Several plant-derived TEs, such as those from Umbellularia californica (BTE) or Cinnamomum camphora (CcFatB1), have been successfully used to produce medium-chain fatty acids (MCFAs) in E. coli. plos.orgfrontiersin.org Engineering the interface between the foreign thioesterase and the host's native ACP can dramatically improve MCFA titers. For instance, modifying the surface charge of an Acinetobacter baylyi thioesterase to better match the E. coli ACP increased secreted MCFA production more than threefold. nih.gov

Introduction of the cis-Double Bond: The defining feature of this compound is the double bond at the C8 position (Δ8). This is introduced by a fatty acid desaturase. These enzymes typically act on saturated fatty acids to create a double bond at a specific position. wikipedia.org For the synthesis of this compound, a Δ8-desaturase that can efficiently use decanoic acid or decanoyl-ACP as a substrate would be required. While many desaturases are known, identifying one with the precise C10 chain-length and Δ8 positional specificity is a significant challenge and a key area of research. In E. coli, the native anaerobic desaturation pathway involves the enzyme FabA, a β-hydroxydecanoyl-ACP dehydratase that introduces a double bond to create a cis-3-decenoyl-ACP intermediate, which is then elongated. wikipedia.orgpnas.org Manipulating this native system or introducing novel desaturases is essential for producing different isomers.

Pathway Optimization Strategies:

Blocking Competing Pathways: To channel metabolic flux towards the target molecule, competing pathways are often disabled. A common strategy is to delete the fadD gene, which encodes an acyl-CoA synthetase that activates free fatty acids for entry into the β-oxidation (degradation) pathway. nih.gov Deleting genes involved in mixed-acid fermentation or the glyoxylate (B1226380) bypass can also increase the availability of precursors like acetyl-CoA. plos.org

Enhancing Precursor Supply: Increasing the pool of the primary building block, acetyl-CoA, and the reducing cofactor, NADPH, is crucial for high-yield fatty acid production. mdpi.com Overexpression of enzymes in the glycolytic pathway or the pentose (B10789219) phosphate (B84403) pathway can boost the supply of these precursors. mdpi.comfrontiersin.org

Regulator Engineering: Global transcription factors that regulate fatty acid metabolism, such as FadR in E. coli, can be manipulated. Deleting fadR, a repressor of fatty acid biosynthesis genes, can lead to increased production. frontiersin.orgnih.gov

Development of High-Yield Microbial Production Systems

Achieving high titers, yields, and productivity is the ultimate goal of metabolic engineering. While specific data for this compound is limited, research on closely related molecules demonstrates the potential of these systems. For example, engineered E. coli has been used to produce trans-2-decenoic acid from decanoic acid via a modified β-oxidation pathway. Optimization of fermentation conditions—including temperature, pH, inducer concentration, and substrate feeding—led to a final titer of 1.98 g/L. mdpi.com

In another study focused on producing 10-hydroxy-2-decenoic acid (10-HDA), a derivative of decenoic acid, engineered E. coli achieved a titer of 18.8 mg/L from glucose. nih.gov A two-step biocatalytic process starting from decanoic acid yielded up to 486.5 mg/L of 10-HDA. researchgate.netnih.gov These examples highlight that by systematically optimizing pathways and fermentation processes, gram-per-liter production scales for decenoic acid derivatives are achievable.

| Product | Host Organism | Key Engineering Strategy | Substrate | Titer Achieved | Reference |

|---|---|---|---|---|---|

| trans-2-Decenoic acid | Escherichia coli | Modified β-oxidation pathway; Fermentation optimization | Decanoic Acid | 1.98 g/L | mdpi.com |

| 10-Hydroxy-2-decenoic acid (10-HDA) | Escherichia coli | De novo pathway from glucose; P450 enzyme engineering | Glucose | 18.8 mg/L | nih.gov |

| 10-Hydroxy-2-decenoic acid (10-HDA) | Escherichia coli | Two-step whole-cell catalysis with NAD(P)H regeneration | Decanoic Acid | 486.5 mg/L | researchgate.net |

| Medium-Chain Fatty Acids (including Decanoic Acid) | Escherichia coli | Thioesterase interface engineering (AbTE mutant) | Glucose | 131 mg/L (MCFAs) | nih.gov |

Synthetic Biology Approaches for De Novo Design of this compound Pathways

Synthetic biology moves beyond modifying native pathways to designing and constructing entirely new ones from standardized genetic parts (e.g., promoters, ribosome binding sites, genes, terminators). nih.gov This "bottom-up" approach allows for greater control and predictability in pathway engineering. oup.com

For this compound, a de novo pathway could be designed by assembling genes from diverse organisms. The process involves:

Computational Pathway Design: Using bioinformatics tools to mine databases for enzymes with the desired functions (e.g., a Δ8-desaturase, a C10-specific thioesterase). mdpi.com

DNA Assembly: Synthesizing the genes for these enzymes and assembling them into expression cassettes or artificial operons. nih.gov

Dynamic Regulation: Implementing genetic circuits that can dynamically control pathway flux. For instance, biosensors that respond to the accumulation of an intermediate (like acyl-CoA) can be used to regulate the expression of pathway genes, balancing production with cell health and preventing the buildup of toxic intermediates. mdpi.com

Host Genome Engineering: Using tools like CRISPR/Cas to make precise, markerless modifications to the host genome, ensuring the stable integration of the synthetic pathway and removal of competing metabolic routes. diva-portal.org

While a complete de novo pathway specifically for this compound has not been reported, the principles have been successfully applied to other fatty acids. For example, synthetic pathways for producing fatty acid ethyl esters (FAEEs) and other derivatives have been constructed in both E. coli and S. cerevisiae. nih.govmdpi.com The modular nature of synthetic biology provides a clear roadmap for the future creation of microbial strains capable of producing specific, high-value isomers like this compound.

Biocatalytic Transformations for Derivatization and Analogue Synthesis

Biocatalysis uses purified enzymes or whole microbial cells to perform specific chemical transformations on a given substrate. This compound, with its carboxylic acid group and a double bond, is an excellent starting material for creating a variety of valuable derivatives.

Key biocatalytic reactions include:

Hydroxylation: Cytochrome P450 monooxygenases are highly versatile enzymes capable of hydroxylating C-H bonds. A P450 enzyme could potentially hydroxylate the carbon backbone of this compound. More specifically, enzymes like P450 BM3 have been used to produce sub-terminal hydroxy fatty acids in engineered E. coli. frontiersin.org This could lead to novel hydroxy-decenoic acid isomers.

Epoxidation: Lipoxygenases (LOXs) can catalyze the peroxidation of unsaturated fatty acids, which can then be converted to other functional groups. Epoxygenases can directly convert the double bond into an epoxide, a highly reactive functional group useful for producing polymers and fine chemicals.

Hydration: Hydratases can add water across the double bond, converting this compound into a specific hydroxydecanoic acid. The production of 10-hydroxy-stearic acid from oleic acid by Pseudomonas species is a well-known example of this type of biotransformation.

Esterification: Lipases are widely used to catalyze the esterification of fatty acids with various alcohols, producing esters that have applications as flavors, fragrances, or biofuels. aocs.org

These biocatalytic approaches offer a green and highly selective alternative to chemical synthesis for producing novel derivatives of this compound with potentially unique industrial applications.

Future Research Directions and Emerging Challenges in Z 8 Decenoic Acid Studies

Uncovering Novel Biological Roles in Underexplored Organisms and Ecosystems

While (Z)-8-decenoic acid has been identified in various contexts, its biological functions within a vast array of organisms and ecosystems remain largely unknown. Future investigations should focus on identifying and characterizing its presence and role in underexplored microbial, plant, and animal species. For instance, the discovery of novel lipopeptides in underexplored bacteria suggests a rich reservoir of bioactive compounds, and similar explorations could reveal new biological activities for fatty acids like this compound. nih.govchinesechemsoc.org Research into the chemical ecology of diverse environments, from marine ecosystems to the soil microbiome, could uncover previously unknown signaling pathways and ecological interactions mediated by this compound. The identification of fatty acids as key signaling molecules in various bacteria, such as the DSF (diffusible signal factor) family, highlights the potential for discovering new roles for this compound in processes like biofilm formation, virulence, and inter-species communication. mdpi.comtandfonline.com

Advancements in Sustainable and Economically Viable Stereoselective Synthetic Methodologies

The precise biological activity of this compound is intrinsically linked to its stereochemistry. Therefore, developing sustainable and cost-effective methods for its stereoselective synthesis is a critical area for future research. Current synthetic routes can be complex and may rely on expensive or environmentally challenging reagents. researchgate.net Future methodologies should prioritize green chemistry principles, such as utilizing renewable starting materials, employing biocatalysis, or developing novel organocatalytic approaches. mdpi.comresearchgate.net For example, strategies involving the enzymatic conversion of precursor molecules or the use of natural deep eutectic solvents (NADESs) could offer more sustainable alternatives. mdpi.commdpi.com The development of efficient, one-pot procedures and the use of inexpensive, environmentally friendly reagents are key to making these synthetic strategies scalable and economically viable. researchgate.net

Table 1: Comparison of Synthetic Approaches for Unsaturated Fatty Acids

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Wittig/Horner-Wadsworth-Emmons Olefination | Formation of a carbon-carbon double bond from an aldehyde or ketone and a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion. | Well-established and versatile for creating the double bond at a specific position. |

| Metathesis Reactions | Catalytic redistribution of carbon-carbon double bonds. | Can be highly efficient for constructing the decenoic acid backbone from smaller, readily available alkenes. |

| Biocatalysis | Use of enzymes or whole microorganisms to perform specific chemical transformations. | High stereoselectivity, mild reaction conditions, and reduced environmental impact. |

| Organocatalysis | Use of small organic molecules as catalysts. | Avoids the use of toxic or expensive metal catalysts and can offer high enantioselectivity. mdpi.com |

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Dynamics

To gain a holistic understanding of how this compound functions within a biological system, future research must integrate data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.org This multi-omics approach can reveal the global cellular response to this compound, identifying the genes, proteins, and metabolic pathways it influences. nih.govmdpi.com For example, by combining lipidomics with proteomics and metabolomics, researchers can elucidate the mechanism of action of fatty acid analogues and understand their broader impact on cellular metabolism. nih.gov Such integrative studies will be crucial for mapping the regulatory networks controlled by this compound and identifying its molecular targets. nih.gov

Exploration of Inter-kingdom Chemical Signaling Mediated by this compound

There is growing evidence that fatty acid signaling molecules play a crucial role in communication between different biological kingdoms, such as between bacteria and fungi, or bacteria and their plant or animal hosts. tandfonline.comsciengine.com Future research should specifically investigate the role of this compound as an inter-kingdom signaling molecule. For instance, studies have shown that cis-2-decenoic acid, a related compound produced by Pseudomonas aeruginosa, can influence biofilm formation in the fungus Candida albicans. researchgate.netmdpi.com Investigating whether this compound has similar cross-kingdom effects could open up new avenues for understanding and manipulating host-microbe interactions, with potential applications in agriculture and medicine. mdpi.comsciengine.com Deciphering this chemical language is a major challenge but holds the promise of developing novel strategies to control pathogenic infections or promote beneficial symbiotic relationships. sciengine.com

Addressing Analytical Challenges in Trace-Level Quantification and Stereoisomer Discrimination

A significant hurdle in studying this compound is the ability to accurately detect and quantify it at trace levels, particularly within complex biological matrices. mdpi.com Furthermore, distinguishing between the (Z) and (E) stereoisomers, which may have different biological activities, presents another analytical challenge. Future research must focus on developing more sensitive and selective analytical methods. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are powerful tools, but can suffer from poor ionization efficiency for fatty acids. nih.gov The development of novel derivatization strategies or advanced mass spectrometry techniques, like high-resolution mass spectrometry (HRMS), will be essential for overcoming these limitations. nih.govacs.org Additionally, improving sample preparation techniques to minimize matrix effects and enhance recovery is crucial for accurate quantification. mdpi.comacs.org

Table 2: Analytical Techniques for Fatty Acid Analysis

| Technique | Strengths | Challenges for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution for separating isomers, well-established libraries for identification. | Requires derivatization to increase volatility, potential for thermal degradation of unsaturated compounds. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for non-volatile and thermally labile compounds, high sensitivity. | Poor ionization of carboxyl groups, difficulty in separating stereoisomers without specialized columns. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements for confident identification. | Can have different matrix effects and ionization efficiencies compared to LC-MS. acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including stereochemistry. | Lower sensitivity compared to mass spectrometry, requiring larger sample amounts. |

Synergistic Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

Combining computational modeling with experimental validation offers a powerful strategy for elucidating the mechanisms of action of this compound. In silico approaches, such as molecular docking and molecular dynamics simulations, can predict potential protein targets and binding interactions. researchgate.net These computational predictions can then guide targeted experimental studies, such as site-directed mutagenesis or biophysical binding assays, to validate the interactions. This synergistic approach can accelerate the discovery of the molecular targets of this compound and provide a detailed understanding of how it exerts its biological effects at the molecular level. For instance, computational tools can predict the pharmacological and biochemical activities of a compound, guiding laboratory research and enhancing drug discovery efforts. researchgate.net

Q & A

Basic Research Questions

Q. How can (Z)-8-Decenoic acid be synthesized and purified for laboratory use?

- Methodological Answer : Synthesis typically involves catalytic isomerization of trans-unsaturated precursors or enzymatic modification of fatty acid derivatives. Purification requires chromatography (e.g., HPLC) with C18 columns, followed by crystallization in ethyl acetate. Monitor reaction progress via FT-IR for characteristic C=O and C=C stretching bands (1,700–1,680 cm⁻¹ and 1,650–1,620 cm⁻¹) . Stability considerations include light-sensitive storage (-20°C, amber vials) due to air- and photo-sensitivity .

Q. What experimental controls are critical when studying this compound’s effect on enzymatic activity?

- Methodological Answer : Include (1) a negative control (buffer-only), (2) a positive control (e.g., oleic acid, a structurally similar unsaturated fatty acid), and (3) pH-matched controls to isolate acid-specific effects. Use kinetic assays (e.g., Folin-Ciocalteu reagent for protein quantification ) to measure enzyme activity changes. Pre-incubate the enzyme with the acid to assess time-dependent inhibition .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) provides high specificity. For polar matrices, reverse-phase HPLC coupled with UV detection (210 nm) is suitable. Validate methods using internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory results in this compound’s biological activity be systematically addressed?

- Methodological Answer : Discrepancies may arise from isomer purity, solvent interactions, or cell-line variability. Perform:

- Purity validation : NMR (¹H and 13C) to confirm Z-configuration and rule out trans-isomer contamination .

- Dose-response profiling : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Cross-model replication : Compare results in in vitro (e.g., HEK293 cells) and ex vivo (e.g., tissue explants) systems .

Q. What mechanistic studies can elucidate this compound’s role in lipid signaling pathways?

- Methodological Answer :

- Receptor binding assays : Use radiolabeled analogs (e.g., ³H-(Z)-8-Decenoic acid) to screen for GPR40/FFAR1 or PPARγ affinity .

- Metabolomic profiling : Track downstream metabolites via LC-MS to identify β-oxidation intermediates or eicosanoid derivatives .

- Gene knockdown : Apply siRNA targeting putative receptors to confirm functional pathways .

Q. How should researchers design experiments to resolve conflicting data on its cytotoxicity?

- Methodological Answer :

- Time-resolved assays : Measure viability (MTT assay) at 24, 48, and 72 hours to distinguish acute vs. chronic effects .

- Membrane integrity tests : Use lactate dehydrogenase (LDH) release assays alongside apoptosis markers (e.g., caspase-3 activation) .

- Solvent controls : Ensure solvents (e.g., DMSO) do not exceed 0.1% v/v to avoid artifact generation .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with post-hoc tests : Use Tukey’s HSD for multiple comparisons across treatment groups .

- Error propagation : Account for instrument precision (e.g., ±5% for HPLC) in uncertainty calculations .

Data Interpretation and Reporting

Q. How can researchers ensure reproducibility when reporting this compound’s physicochemical properties?

- Methodological Answer :

- Standardize conditions : Report melting points with solvent details (e.g., “49–51°C in ethyl acetate”) and heating rates .

- Triplicate measurements : Publish mean ± SD for density, pKa, and solubility .

- Metadata inclusion : Specify instrumentation (e.g., “Bruker Avance III HD 400 MHz NMR”) in supplementary materials .

Q. What strategies mitigate bias in qualitative studies on this compound’s metabolic effects?

- Methodological Answer :

- Blinded analysis : Separate data collection (e.g., chromatogram integration) from interpretation .

- Triangulation : Cross-validate findings with orthogonal methods (e.g., isotopic tracing vs. enzyme activity assays) .

- Confounding factors : Control for diet-derived fatty acids in animal studies via standardized feed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.